Dimemorfan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

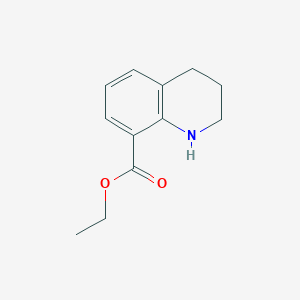

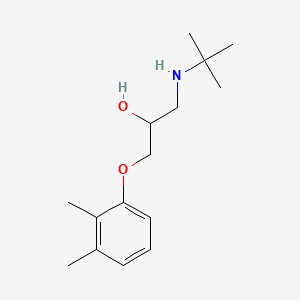

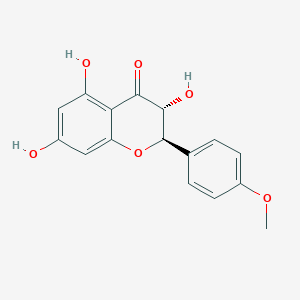

Dimemorfan, also known as 3,17-dimethylmorphinan, is a non-narcotic antitussive (cough suppressant) belonging to the morphinan family. It is widely used in Japan and is also marketed in Spain and Italy. This compound was developed by Yamanouchi Pharmaceutical (now Astellas Pharma) and introduced in Japan in 1975 . It is known for its effectiveness in suppressing cough without the dissociative effects associated with other morphinan derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dimemorfan involves several steps:

Reaction of 2-(2-ene-4-oxo-cyclohexyl) ethylamine with 4-methyl phenylacetyl chloride: to prepare a compound.

Ring-closure reaction: in the presence of phosphorus trioxyhalogen to form another intermediate.

Protection of the carbonyl group: using ethanediol.

Reaction with iodomethane: followed by de-protection without purification.

Reduction: using a hydrogenation reagent and Lewis acid or aluminum chloride.

Cyclization and salification: with phosphoric acid to obtain this compound phosphate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of advanced techniques and equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Dimemorfan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.

Reduction: The compound can be reduced using hydrogenation reagents to form reduced morphinan derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common reagents used in these reactions include hydrogenation reagents, oxidizing agents, and halogenating agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Dimemorfan has several scientific research applications:

Chemistry: It is used as a reference compound in the study of morphinan derivatives and their chemical properties.

Biology: this compound is studied for its effects on biological systems, particularly its antitussive properties.

Industry: this compound is used in the pharmaceutical industry for the production of antitussive medications.

Mechanism of Action

Dimemorfan acts as a potent agonist of the sigma-1 receptor. Unlike other morphinan derivatives, it does not significantly act as an NMDA receptor antagonist, which reduces its dissociative effects and abuse potential. The sigma-1 receptor is involved in modulating neurotransmitter release and has neuroprotective properties . This compound’s antitussive effect is believed to be due to its action on the cough center in the medulla .

Comparison with Similar Compounds

Dimemorfan is similar to other morphinan derivatives such as dextromethorphan and its active metabolite dextrorphan. it is unique in its reduced side effects and lower abuse potential due to its lack of significant NMDA receptor antagonism . Other similar compounds include:

- Dextromethorphan

- Dextrorphan

- Codeine

- Pholcodine

- Noscapine

- Butamirate

- Pentoxyverine

- Tipepidine

- Cloperastine

- Levocloperastine .

This compound stands out due to its potent sigma-1 receptor agonism and minimal dissociative effects, making it a safer alternative for cough suppression.

Properties

CAS No. |

36309-01-0 |

|---|---|

Molecular Formula |

C18H25N |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |

InChI Key |

KBEZZLAAKIIPFK-NJAFHUGGSA-N |

SMILES |

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |

Isomeric SMILES |

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |

Canonical SMILES |

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |

Related CAS |

36304-84-4 (phosphate salt[1:1]) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)

![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)